4-(4H-1,2,4-Triazol-4-YL)piperidine
Overview
Description
4-(4H-1,2,4-Triazol-4-YL)piperidine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.20. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity :
- Derivatives of 4-(4H-1,2,4-Triazol-4-yl)piperidine, specifically 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, have been synthesized and shown to exhibit strong antimicrobial activity. A study on the structure–activity relationship of these compounds further underscores their antimicrobial effect (Krolenko, Vlasov, & Zhuravel, 2016).
Antifungal Agents :
- A series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings were synthesized and showed significant antifungal activity, particularly against strains like Candida albicans, Aspergillus niger, and Cryptococcus neoformans. The structure-activity relationship (SAR) for these compounds was developed by comparing their minimal inhibitory concentration (MIC) values with standard antifungal agents (Sangshetti & Shinde, 2010).
Synthesis and Structural Analysis :
- The synthesis and structural characterization of biologically active derivatives of 1,2,4-triazoles have been explored. For example, the compound 3-(4-fluoro-3-phenoxyphenyl)-1-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione and similar structures show the presence of various intermolecular interactions, which are crucial for their biological activity. Computational procedures like PIXEL and Hirshfeld analysis were used to evaluate these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Inhibition of Corrosion :
- Piperidine derivatives have been synthesized and studied for their inhibiting effect on the corrosion of brass in natural seawater. The presence of these compounds suppresses both anodic and cathodic corrosion processes, with their effectiveness increasing with higher concentrations. This research illustrates the potential of piperidine derivatives in corrosion inhibition (Raj & Rajendran, 2013).
Enzyme Inhibition Properties :
- Piperidine-based derivatives have been synthesized and their enzyme inhibition properties explored. For instance, certain compounds were found to be effective acetylcholinesterase (AChE) and α-glucosidase inhibitors, which are relevant in the treatment of conditions like Alzheimer’s disease and diabetes mellitus (Asif et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety of cyp-450 .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in 4-(4H-1,2,4-Triazol-4-YL)piperidine likely interact with the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Result of Action
Compounds with a similar structure have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to considerable environmental pollution, which can exert strong selection pressure on bacteria . This could potentially affect the efficacy of this compound if it has antibacterial properties.
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHDZWPNEOFLCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666283 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-92-8 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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